molecular formula C19H21NO4 B2437907 (3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone CAS No. 954065-97-5

(3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone

Cat. No.: B2437907
CAS No.: 954065-97-5
M. Wt: 327.38
InChI Key: DXMXZBRDAYQNRJ-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone is an organic compound that features a methanone group bonded to a 3,5-dimethoxyphenyl ring and a 2-phenylmorpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone typically involves the reaction of 3,5-dimethoxybenzaldehyde with 2-phenylmorpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

(3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone is unique due to its combination of a 3,5-dimethoxyphenyl ring and a 2-phenylmorpholino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-22-16-10-15(11-17(12-16)23-2)19(21)20-8-9-24-18(13-20)14-6-4-3-5-7-14/h3-7,10-12,18H,8-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMXZBRDAYQNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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